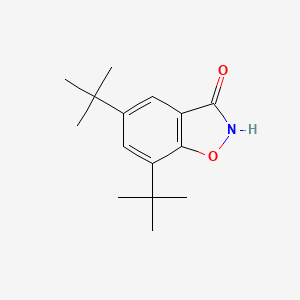![molecular formula C19H14N4O3 B13688870 (E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of hydroxy and hydrazino functional groups further enhances its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-hydrazinoquinazolin-4(3H)-one under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield quinazolinone derivatives with ketone or aldehyde functionalities, while reduction of the hydrazino group would produce amine derivatives.
Aplicaciones Científicas De Investigación
(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and hydrazino groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Naphthaldehyde derivatives: Compounds with similar naphthaldehyde moieties but different functional groups.
Uniqueness
(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one is unique due to the combination of its quinazolinone and naphthaldehyde structures, along with the presence of both hydroxy and hydrazino functional groups. This unique combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C19H14N4O3 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
3-hydroxy-2-[2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]quinazolin-4-one |
InChI |
InChI=1S/C19H14N4O3/c24-17-10-9-12-5-1-2-6-13(12)15(17)11-20-22-19-21-16-8-4-3-7-14(16)18(25)23(19)26/h1-11,24,26H,(H,21,22) |
Clave InChI |
CJYCDMVJYJXMEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=CC=CC=C4C(=O)N3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


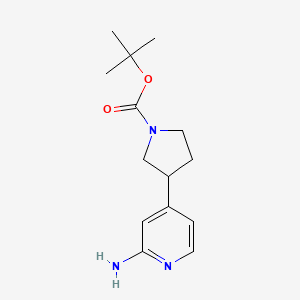
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)


![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
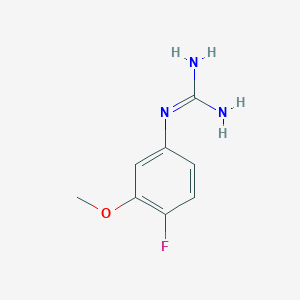
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
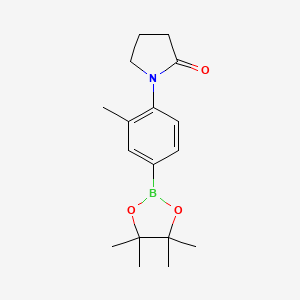
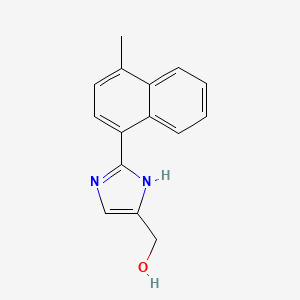
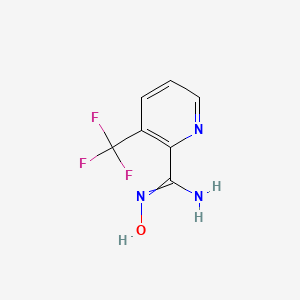
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
